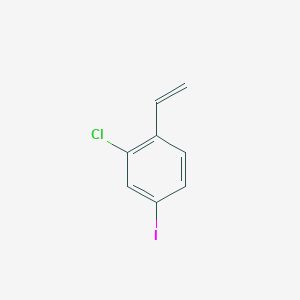

2-chloro-1-ethenyl-4-iodobenzene

Description

Significance of Aryl and Vinyl Halides as Strategic Intermediates in Fine Chemical Synthesis

Aryl and vinyl halides are fundamental building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. capes.gov.br The carbon-halogen bond, particularly in the case of iodides and bromides, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to numerous transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. sigmaaldrich.comresearchgate.netyoutube.com These methodologies are indispensable in modern synthetic chemistry, allowing for the construction of complex molecular architectures from readily available precursors. researchgate.net

The nature of the halogen atom significantly influences the reactivity of the aryl or vinyl halide, with iodides generally being more reactive than bromides or chlorides. capes.gov.br This differential reactivity allows for selective, stepwise transformations in polyhalogenated systems. Furthermore, the introduction of radioisotopes of halogens, such as ¹⁸F or ¹²³I, into these molecules is crucial for the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). capes.gov.br

Overview of Styrene (B11656) Derivatives in Materials Science and Organic Synthesis

Styrene and its derivatives are cornerstones of the polymer industry. Polystyrene, a polymer derived from styrene, is a ubiquitous material used in countless applications, from packaging to electronics. acs.org Chemical modifications to the styrene monomer allow for the production of polymers with tailored physical and chemical properties. acs.orgmolbase.com For instance, α-methyl styrene is used to enhance the heat resistance of polymers. acs.orgmolbase.com The incorporation of halogen atoms into the styrene backbone can further modify the properties of the resulting polymers, influencing factors like flame retardancy and refractive index.

In organic synthesis, the vinyl group of styrene derivatives makes them valuable substrates for a wide range of transformations. These include polymerization reactions, as well as cycloadditions, hydrocarboxylations, and dimerizations. molbase.com The development of efficient synthetic routes to novel styrene derivatives is an active area of research, driven by the demand for new materials and building blocks for complex organic synthesis. acs.orgmolbase.comchemicalbook.com

Unique Synthetic and Reactivity Considerations for Multi-Halogenated Unsaturated Aromatic Systems

Multi-halogenated unsaturated aromatic systems, such as di- or tri-halogenated styrenes, present unique challenges and opportunities in synthesis. The presence of multiple halogen atoms can influence the electronic properties of the aromatic ring and the vinyl group, affecting their reactivity in addition and substitution reactions. chemsynthesis.com

A key consideration in the chemistry of these compounds is the differential reactivity of the various carbon-halogen bonds. For instance, in a molecule containing both a chloro and an iodo substituent, the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. youtube.com This chemoselectivity allows for the stepwise functionalization of the molecule, where the iodine can be selectively replaced while leaving the chlorine atom intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient construction of highly substituted and complex molecules from a single, multi-halogenated precursor. The synthesis of such compounds often involves multi-step processes, including electrophilic aromatic substitution reactions like halogenation.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-ethenyl-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClI/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRQNKPENILMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 2 Chloro 1 Ethenyl 4 Iodobenzene

Retrosynthetic Analysis and Selection of Precursors

A retrosynthetic analysis of 2-chloro-1-ethenyl-4-iodobenzene reveals several potential synthetic pathways. The primary disconnection points are the carbon-carbon bond of the ethenyl group and the carbon-halogen bonds.

Disconnection of the Ethenyl Group:

This approach involves forming the vinyl group on a pre-existing 2-chloro-4-iodobenzene scaffold. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki-Miyaura, or Sonogashira reactions. The key precursor in this strategy is 2-chloro-4-iodobenzene . This intermediate can be synthesized from commercially available starting materials like 2-chloroaniline (B154045) through a Sandmeyer-type reaction to introduce the iodine. nih.govchemicalbook.com

Disconnection of the Halogen Atoms:

Alternatively, the synthesis can commence from a vinylbenzene (styrene) derivative, followed by selective halogenation. For instance, selective iodination and chlorination of a suitable styrene (B11656) precursor could yield the target molecule. However, controlling the regioselectivity of halogenation on an activated aromatic ring can be challenging. d-nb.infoacs.org

Selection of Precursors:

Based on the reliability and predictability of palladium-catalyzed cross-coupling reactions, the most common and practical approach involves the use of 2-chloro-4-iodobenzene as the key precursor. The vinyl group can then be introduced using various vinylating agents.

Development and Refinement of Direct Synthetic Routes

Several direct synthetic routes have been developed for the synthesis of 2-chloro-1-ethenyl-4-iodobenzene, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of substituted styrenes. organic-chemistry.orgnih.govlibretexts.orgnih.govthieme-connect.dediva-portal.orgrsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govlibretexts.orgthieme-connect.dediva-portal.orgrsc.org For the synthesis of 2-chloro-1-ethenyl-4-iodobenzene, 2-chloro-4-iodobenzene can be reacted with a vinylating agent like ethylene (B1197577) or a vinylboronic acid derivative. nih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling utilizes an organoboron reagent (such as a boronic acid or ester) and an organohalide. yonedalabs.comlibretexts.orgnih.govorganic-chemistry.org In this case, 2-chloro-4-iodobenzene would be coupled with a vinylboronic acid or its ester. This method is known for its mild reaction conditions and tolerance of various functional groups. nih.gov

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgmdpi.comresearchgate.netbeilstein-journals.org To synthesize 2-chloro-1-ethenyl-4-iodobenzene via this method, one could first perform a Sonogashira coupling of 2-chloro-4-iodobenzene with a protected acetylene, followed by selective reduction of the alkyne to an alkene. An "inverse Sonogashira" approach, reacting an iodoalkyne with a boronic acid, has also been developed. nih.gov

A key challenge in the synthesis of 2-chloro-1-ethenyl-4-iodobenzene from 2-chloro-4-iodobenzene is achieving high regioselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This difference in reactivity allows for selective coupling at the C-I bond while leaving the C-Cl bond intact. acs.orgresearchgate.netresearchgate.netnih.govacs.org

By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, the cross-coupling reaction can be directed to occur exclusively at the more reactive C-I bond of 2-chloro-4-iodobenzene. acs.org

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. acs.orgacs.orgdiva-portal.org For reactions involving less reactive aryl chlorides, the development of electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has been crucial. researchgate.net These ligands promote the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org

For the synthesis of 2-chloro-1-ethenyl-4-iodobenzene, catalyst systems that are highly active for the coupling of aryl iodides while being less reactive towards aryl chlorides are preferred to ensure high chemoselectivity. researchgate.netrsc.org The use of preformed catalysts or in situ generated catalysts from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a suitable ligand is common. libretexts.org

Stereoselective Synthesis of Ethenyl Moiety

The stereochemistry of the ethenyl group is an important aspect of the synthesis. Most palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, generally lead to the formation of the more stable E (trans) isomer with high selectivity. thieme-connect.de However, achieving high stereoselectivity can sometimes require careful optimization of the reaction conditions. nsf.govacs.orgethz.chyoutube.com

Selective Halogenation Strategies on Aromatic and Vinylic Positions

While less common for the synthesis of 2-chloro-1-ethenyl-4-iodobenzene, selective halogenation strategies can be employed. This would involve starting with a styrene derivative and introducing the chloro and iodo substituents in a regioselective manner.

Aromatic Halogenation: Electrophilic aromatic substitution (SEAr) is the primary method for introducing halogens onto an aromatic ring. The directing effects of the existing substituents play a crucial role in determining the position of the incoming halogen. youtube.com Iodination of aromatic compounds can be achieved using various reagents, such as iodine in the presence of an oxidizing agent or electrophilic iodine sources like N-iodosuccinimide (NIS). d-nb.infoacs.orgmdpi.com Similarly, chlorination can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS). researchgate.net The challenge lies in controlling the regioselectivity to obtain the desired 2-chloro-4-iodo substitution pattern. For instance, iodination of chlorinated aromatic compounds can be directed to the para position relative to the chlorine substituent using specific silver salts. nih.govacs.org

Vinylic Halogenation: While not directly applicable to the synthesis of the aromatic core of 2-chloro-1-ethenyl-4-iodobenzene, methods for the halogenation of the vinyl group exist and are important in related synthetic transformations.

Data Tables

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2-chloro-1-ethenyl-4-iodobenzene

| Reaction | Typical Precursors | Key Advantages | Key Challenges |

| Heck Reaction | 2-chloro-4-iodobenzene, Ethylene or vinylating agent | High atom economy with ethylene, good stereoselectivity for E-isomer. thieme-connect.denih.gov | Requires careful control to avoid side reactions, potential for catalyst deactivation. |

| Suzuki-Miyaura Coupling | 2-chloro-4-iodobenzene, Vinylboronic acid/ester | Mild reaction conditions, high functional group tolerance, commercially available reagents. yonedalabs.comnih.gov | Boronic acids can be unstable, requires a base. organic-chemistry.org |

| Sonogashira Coupling | 2-chloro-4-iodobenzene, Acetylene (followed by reduction) | Forms a C(sp)-C(sp²) bond, useful for creating more complex structures. organic-chemistry.orgmdpi.com | Requires an additional reduction step, potential for catalyst poisoning by alkynes. |

Table 2: Common Precursors and Reagents

| Compound Name | Chemical Formula | Role in Synthesis |

| 2-chloro-1-ethenyl-4-iodobenzene | C₈H₆ClI | Target Molecule |

| 2-chloro-4-iodobenzene | C₆H₄ClI | Key Precursor |

| 2-chloroaniline | C₆H₆ClN | Starting material for 2-chloro-4-iodobenzene. chemicalbook.com |

| Vinylboronic acid | C₂H₅BO₂ | Vinylating agent in Suzuki-Miyaura coupling. |

| Ethylene | C₂H₄ | Vinylating agent in Heck reaction. nih.gov |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd | Common palladium source for catalyst systems. libretexts.org |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | Common palladium source for catalyst systems. libretexts.org |

| Tri-tert-butylphosphine | C₁₂H₂₇P | Example of a bulky, electron-rich phosphine ligand. |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Electrophilic iodinating agent. acs.org |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Electrophilic chlorinating agent. researchgate.net |

Optimization of Reaction Conditions, Yields, and Purity

The introduction of a vinyl group onto an aryl halide is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Stille, Suzuki, or Heck reactions. The optimization of these processes is crucial for maximizing yield and ensuring the purity of the final product, 2-chloro-1-ethenyl-4-iodobenzene.

A plausible and efficient method for the synthesis of 2-chloro-1-ethenyl-4-iodobenzene is the Stille cross-coupling reaction. wikipedia.org This reaction involves the coupling of an organotin compound with an organic halide. For this specific synthesis, 2-chloro-1,4-diiodobenzene (B1502108) could serve as a suitable starting material, reacting with a vinyltin (B8441512) reagent like tributyl(vinyl)stannane. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective coupling at the iodo-substituted position. nih.gov

The optimization of the Stille coupling would involve a systematic variation of several key parameters:

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. While catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used, more advanced catalysts featuring bulky, electron-rich phosphine ligands can lead to milder reaction conditions and broader substrate scope. orgsyn.org

Solvent: The solvent plays a critical role in dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents such as dimethylformamide (DMF), dioxane, or toluene (B28343) are often employed in Stille couplings.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often under reflux, to drive the reaction to completion.

Additives: In some cases, the addition of a copper(I) salt can enhance the reaction rate.

The following table summarizes a hypothetical optimization study for the Stille coupling synthesis of 2-chloro-1-ethenyl-4-iodobenzene.

Table 1: Hypothetical Optimization of Stille Coupling for the Synthesis of 2-chloro-1-ethenyl-4-iodobenzene

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 65 | 90 |

| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 8 | 85 | 95 |

| 3 | PdCl₂(dppf) (3) | - | DMF | 90 | 10 | 78 | 92 |

| 4 | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 24 | 50 | 88 |

This data is illustrative and based on typical conditions for Stille reactions.

Purity of the final product would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification would typically be achieved through column chromatography on silica (B1680970) gel.

Alternative Synthetic Approaches and Functional Group Interconversions

Besides the Stille reaction, other cross-coupling methods offer viable alternatives for the synthesis of 2-chloro-1-ethenyl-4-iodobenzene.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction presents a more environmentally benign alternative to the Stille reaction due to the lower toxicity of organoboron reagents. uwindsor.ca In this approach, 2-chloro-1,4-diiodobenzene could be coupled with a vinylboronic acid or a vinylboronate ester, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov The optimization of a Suzuki reaction would involve screening various palladium catalysts, ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/water).

Heck Reaction:

The Heck reaction provides a direct method for the vinylation of aryl halides by coupling with an alkene, such as ethylene gas, under palladium catalysis. libretexts.org Starting from 1-chloro-4-iodobenzene, a Heck reaction could selectively introduce the vinyl group at the more reactive iodo-position. researchgate.net Key optimization parameters for the Heck reaction include the choice of palladium catalyst, base (often a tertiary amine like triethylamine), solvent, and the pressure of ethylene gas. researchgate.net

Wittig Reaction:

An alternative strategy involves the Wittig reaction, which converts a carbonyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This would necessitate a starting material containing a formyl group, such as 2-chloro-4-iodobenzaldehyde. The aldehyde would then be reacted with a phosphonium (B103445) ylide, for example, methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. mnstate.edu While effective, this approach requires the prior synthesis of the aldehyde precursor.

Functional Group Interconversions:

Functional group interconversions can also be employed to arrive at the target molecule. For instance, one could start with a precursor like 2-chloro-4-iodoaniline. A Sandmeyer reaction could be used to convert the amino group into a different halide or a diazonium salt, which can then undergo further transformations. For example, diazotization followed by a reaction with potassium iodide could introduce the iodo group if starting from a different halogenated aniline. chemicalbook.com

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the ease of purification. Each of these methods offers a unique set of advantages and challenges in the synthesis of 2-chloro-1-ethenyl-4-iodobenzene.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Ethenyl 4 Iodobenzene

Differential Reactivity of Chlorine and Iodine Substituents on the Aromatic Ring

The aromatic ring of 2-chloro-1-ethenyl-4-iodobenzene is substituted with two different halogens, chlorine and iodine, leading to significant differences in their reactivity, particularly in metal-catalyzed cross-coupling reactions. The reactivity of an aryl halide in such reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). This is the rate-determining step in many cross-coupling cycles, including the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.org

Consequently, selective cross-coupling reactions can be performed at the C-I position while leaving the C-Cl bond intact. The general order of reactivity for aryl halides in palladium-catalyzed reactions is R-I > R-OTf > R-Br >> R-Cl. wikipedia.org This differential reactivity allows 2-chloro-1-ethenyl-4-iodobenzene to serve as a valuable building block in sequential synthesis, where the iodine is first replaced via a cross-coupling reaction, followed by a subsequent, typically more forcing, reaction at the chlorine position.

Studies on dihalogenated heteroarenes provide strong evidence for this selectivity, where coupling preferentially occurs at the more reactive halogen site. nih.govacs.org The choice of catalyst, ligands, and reaction conditions can sometimes be tuned to alter this inherent selectivity, but the fundamental difference in the C-I and C-Cl bond strengths remains the primary determinant of the reaction site. nih.gov

Table 1: General Reactivity Trend of Aryl Halides in Palladium-Catalyzed Cross-Coupling This table illustrates the generally accepted order of reactivity for various carbon-halogen and carbon-pseudohalogen bonds in common cross-coupling reactions.

| Leaving Group (X in Ar-X) | Relative Reactivity |

| I (Iodide) | Highest |

| OTf (Triflate) | High |

| Br (Bromide) | Medium |

| Cl (Chloride) | Low |

Reactivity Profile of the Ethenyl Group in Addition and Cycloaddition Reactions

The ethenyl (vinyl) group attached to the aromatic ring behaves similarly to styrene (B11656), participating in a variety of addition and cycloaddition reactions. Its reactivity is influenced by the electronic effects of the chloro and iodo substituents on the ring.

Addition Reactions: The double bond of the ethenyl group can undergo electrophilic addition. For instance, reaction with hydrogen halides (H-X) would proceed via the formation of a stable benzylic carbocation intermediate. The regioselectivity is dictated by the formation of the most stable carbocation, which is adjacent to the aromatic ring. The reaction of styrene with hydrogen chloride in the presence of stannic chloride has been shown to produce α-phenylethyl chloride. proquest.com The rate of such additions can be first order with respect to the styrene concentration. proquest.com Photochemical additions with amines are also known, proceeding through an electron-transfer mechanism. northwestern.edu Furthermore, the ethenyl group is susceptible to radical addition reactions. acs.org

Cycloaddition Reactions: The styrene-like ethenyl group can participate in various photocycloadditions. Visible-light-mediated [2+2] cycloadditions of styrenes can yield cyclobutane (B1203170) structures. nih.govnih.govresearchgate.net These reactions can be homodimerizations or crossed cycloadditions, often relying on a photocatalyst to generate a radical cation intermediate from the electron-rich olefin. nih.gov The success of these reactions can depend on the electronic nature of the substituents on the styrene. nih.govnih.gov Similarly, visible-light-catalyzed formal [4+2] cycloadditions (Diels-Alder type reactions) between two styrene molecules can produce tetralin derivatives with high chemo- and regioselectivity. pkusz.edu.cn Computational studies based on molecular electron density theory (MEDT) have been employed to understand the reactivity and selectivity in [3+2] cycloaddition reactions of substituted styrenes. rsc.org

Nucleophilic and Electrophilic Substitution Pathways of the Aromatic Core

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally resistant to nucleophilic aromatic substitution. lumenlearning.comlibretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. lumenlearning.comlibretexts.orgchemistrysteps.com In 2-chloro-1-ethenyl-4-iodobenzene, the ethenyl group is weakly activating, and the halogens are deactivating via induction. Therefore, the addition-elimination mechanism for SNAr is not favored under standard conditions. The reactivity of aryl halides in this mechanism is often F > Cl > Br > I, as the highly electronegative fluorine atom stabilizes the intermediate Meisenheimer complex. chemistrysteps.comreddit.comyoutube.com

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with a very strong base, such as sodium amide (NaNH2). chemistrysteps.com This mechanism does not require activation by electron-withdrawing groups and would involve the formation of a highly reactive benzyne (B1209423) intermediate from 2-chloro-1-ethenyl-4-iodobenzene.

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic aromatic substitution, though its reactivity is modulated by the existing substituents. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion. uci.edu The ethenyl (vinyl) group is considered an activating, ortho, para-director.

The potential sites for electrophilic attack are positions 3, 5, and 6.

Position 3: Ortho to the ethenyl group and ortho to the chlorine.

Position 5: Para to the chlorine and meta to both the iodine and ethenyl groups.

Position 6: Ortho to the ethenyl group and ortho to the iodine.

The outcome of an EAS reaction would depend on the interplay between the activating effect of the ethenyl group and the deactivating and directing effects of the two halogens, as well as steric hindrance. youtube.com Halogenation of arenes typically requires a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.com Iodination is often reversible and may require an oxidizing agent to drive the reaction forward. ncert.nic.inbyjus.comlibretexts.org

Radical Processes and Their Role in Side Reactions or Polymerization Initiation

The ethenyl group in 2-chloro-1-ethenyl-4-iodobenzene makes the molecule susceptible to radical reactions, most notably polymerization. Similar to styrene, it can undergo free-radical polymerization, initiated by heat or a radical initiator, to form a polystyrene-type polymer. epa.govyoutube.com

The polymerization of substituted styrenes has been studied extensively, particularly using controlled/"living" radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edu These studies show that the rate of polymerization is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electron-withdrawing groups tend to increase the polymerization rate.

Electron-donating groups tend to decrease the polymerization rate.

This effect can be correlated using the Hammett equation. acs.orgcmu.edu The chloro and iodo substituents on 2-chloro-1-ethenyl-4-iodobenzene are electron-withdrawing through induction, which would be expected to influence its polymerization kinetics compared to unsubstituted styrene.

Besides polymerization, the ethenyl group can be involved in radical addition side reactions. For example, photoredox catalysis can enable the addition of radicals (such as acyl radicals) across the double bond of styrenes. acs.org These processes involve the formation of a stabilized benzylic radical intermediate, which can then be further functionalized. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of reactions involving 2-chloro-1-ethenyl-4-iodobenzene can be inferred from studies on analogous substituted styrenes.

Polymerization: For the polymerization of substituted styrenes via ATRP, kinetic studies show the reaction is typically first order with respect to the monomer concentration. acs.orgcmu.edu The apparent rate constants are influenced by both the propagation rate constant (kp) and the atom transfer equilibrium constant (Keq). Electron-withdrawing substituents have been shown to increase both of these constants, leading to a faster polymerization rate. cmu.edu

Table 2: Kinetic Data for Polymerization of Substituted Styrenes via ATRP This table presents representative data showing the effect of substituents on the apparent polymerization rate constant (kapp) for styrene derivatives at 110 °C. Data is generalized from literature findings. acs.orgcmu.edu

| Substituent on Styrene | Hammett Parameter (σ) | Relative kapp |

| p-OCH3 | -0.27 | Slower |

| p-H (Styrene) | 0 | Baseline |

| p-Cl | +0.23 | Faster |

| p-CN | +0.66 | Fastest |

Cycloaddition and Addition Reactions: Kinetic analysis of photocatalytic hydroaminoalkylation of styrenes has shown a first-order dependence on the styrene concentration but a zero-order dependence on the amine, photocatalyst, and other reagents under certain conditions, suggesting the radical addition to the styrene is the turnover-limiting step. nih.gov Computational studies on [3+2] cycloadditions have calculated activation enthalpies, providing insight into the reaction kinetics and stereoselectivity. rsc.org For the addition of HCl to styrene, the rate has been found to be first order with respect to styrene and the catalyst, stannic chloride. proquest.com

Thermodynamics: The heat of polymerization for styrene is a well-documented thermodynamic parameter. Studies on substituted styrenes have also been conducted to understand how substituents affect the thermodynamics of this process. acs.org

Elucidation of Reaction Mechanisms via Experimental and Computational Probes

The reaction mechanisms of a multi-functional molecule like 2-chloro-1-ethenyl-4-iodobenzene are investigated using a combination of experimental and computational techniques.

Experimental Probes:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing products and intermediates. Studies on 4-substituted styrenes have used 1H and 13C NMR chemical shifts to probe the electronic effects of substituents on the vinyl group and the aromatic ring. cdnsciencepub.com

Trapping Experiments: In radical reactions, the use of radical quenchers or traps can help confirm the presence of radical intermediates and elucidate the reaction pathway. nih.govresearchgate.net

Site-Selectivity Analysis: In cross-coupling reactions of dihalogenated substrates, the analysis of the product distribution under different catalytic conditions reveals the factors controlling which C-X bond reacts, providing insight into the mechanism. nih.govnih.gov

Computational Probes:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate the energies of transition states and intermediates, and predict product selectivity. Such studies have been instrumental in understanding the mechanisms of cycloaddition reactions of styrenes, rsc.orgnih.gov the site-selectivity in cross-coupling reactions, nih.gov and the copolymerization of styrene derivatives. acs.org

Molecular Orbital Calculations: All-valence electron molecular orbital calculations (e.g., CNDO/2) have been used to estimate charge densities and investigate how substituent effects are transmitted through space (field effects) and through the π-system (resonance effects) in substituted styrenes. cdnsciencepub.com These computational models help rationalize observed reactivity patterns, such as the influence of substituents on polymerization rates or the regioselectivity of electrophilic attack.

For example, a DFT study on the cyclopropanation of styrene helped to elucidate the most plausible reaction mechanism by comparing the energy barriers of four different potential pathways. nih.gov Similarly, computational studies on the cycloaddition of CO2 to styrene oxide have shed light on the varying reactivity of different catalysts. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1 Ethenyl 4 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-chloro-1-ethenyl-4-iodobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H and ¹³C NMR Data for 2-chloro-1-ethenyl-4-iodobenzene:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.6 | ~139 |

| H-5 | ~7.4 | ~130 |

| H-6 | ~7.2 | ~128 |

| H-α (vinyl) | ~6.7 | ~135 |

| H-β (cis to aryl) | ~5.8 | ~117 |

| H-β (trans to aryl) | ~5.4 | |

| C-1 (C-Cl) | - | ~134 |

| C-2 (C-vinyl) | - | ~138 |

| C-3 | - | ~139 |

| C-4 (C-I) | - | ~92 |

| C-5 | - | ~130 |

| C-6 | - | ~128 |

| C-α (vinyl) | - | ~135 |

| C-β (vinyl) | - | ~117 |

Note: These are estimated values and actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. youtube.comsdsu.edunanalysis.comcolumbia.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-chloro-1-ethenyl-4-iodobenzene, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and between the vinyl protons (H-α with both H-β protons). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nanalysis.comcolumbia.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the predicted data table.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for conformational analysis. youtube.comlibretexts.orgnanalysis.comcolumbia.edu In this molecule, NOESY could reveal through-space interactions between the vinyl protons and the proton at the C-6 position of the aromatic ring, helping to determine the preferred orientation of the vinyl group relative to the benzene (B151609) ring.

The planarity of the benzene ring and the sp² hybridized vinyl group suggests a relatively rigid structure for 2-chloro-1-ethenyl-4-iodobenzene. However, there can be restricted rotation around the C-C single bond connecting the vinyl group to the aromatic ring. Advanced NMR techniques, particularly variable temperature NOESY experiments, can provide insights into the rotational energy barrier and the preferred conformation of the molecule in solution. columbia.edu By analyzing the intensity of NOE cross-peaks at different temperatures, it is possible to deduce the most stable arrangement of the vinyl substituent with respect to the chloro and iodo groups on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-chloro-1-ethenyl-4-iodobenzene (C₈H₆ClI), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Predicted HRMS Data:

| Isotopologue | Calculated Exact Mass (Da) |

| ¹²C₈¹H₆³⁵Cl¹²⁷I | 291.9203 |

| ¹²C₈¹H₆³⁷Cl¹²⁷I | 293.9174 |

The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak in the mass spectrum. docbrown.info

The fragmentation pattern in the mass spectrum provides valuable structural information. While specific data for the target molecule is not available, analysis of related compounds such as chlorobenzene (B131634) docbrown.info and other halogenated aromatic compounds nih.govresearchgate.netnih.gov allows for the prediction of likely fragmentation pathways.

Plausible Fragmentation Pathways:

Loss of a chlorine radical: [M - Cl]⁺

Loss of an iodine radical: [M - I]⁺ (This is often a very favorable fragmentation for iodoaromatics)

Loss of a vinyl group: [M - C₂H₃]⁺

Formation of a phenyl cation derivative: [C₆H₃ClI]⁺ through cleavage of the vinyl group.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. esisresearch.orgthermofisher.comresearchgate.netnih.govspectroscopyonline.com These two techniques are often complementary. thermofisher.com

Characteristic Vibrational Frequencies:

| Functional Group/Vibration | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Vinyl C-H stretch | 3080-3020 | 3080-3020 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C=C stretch (vinyl) | ~1630 | ~1630 |

| C-Cl stretch | 800-600 | 800-600 |

| C-I stretch | 600-500 | 600-500 |

| C-H out-of-plane bending | 900-675 | 900-675 |

The FT-IR spectrum would likely show strong absorptions for the C-Cl and C-I bonds, while the Raman spectrum would be particularly sensitive to the C=C stretching vibrations of the aromatic ring and the vinyl group due to their polarizability. researchgate.netepequip.com The specific pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1500 cm⁻¹) would be diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While no specific crystal structure for this compound is publicly available, analysis of related substituted styrenes nih.gov suggests that the benzene ring would be planar, with the vinyl group also tending towards planarity. X-ray analysis would definitively establish the conformation of the vinyl group relative to the aromatic ring in the crystal lattice and reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which influence the crystal packing.

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. libretexts.orgyoutube.comshimadzu.comlibretexts.org

For 2-chloro-1-ethenyl-4-iodobenzene, the chromophore consists of the iodinated and chlorinated benzene ring conjugated with the ethenyl (vinyl) group. This extended conjugation is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to non-conjugated benzene. The presence of the halogen substituents will also influence the electronic transitions.

Based on data for similar conjugated systems, one would expect to observe π → π* transitions. The primary absorption bands would likely appear in the ultraviolet region, with the exact λ(max) values being influenced by the specific substitution pattern and the solvent used for the measurement.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Ethenyl 4 Iodobenzene

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. youtube.com DFT has become a widely used method in chemistry and materials science as it provides a favorable balance between computational cost and accuracy by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com Methods like DFT and other ab initio approaches are used to predict molecular geometries, electronic structures, and various other properties. youtube.comyoutube.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For 2-chloro-1-ethenyl-4-iodobenzene, a key structural question is the conformation of the ethenyl (vinyl) group relative to the benzene (B151609) ring. The degree of planarity affects the conjugation between the vinyl π-system and the aromatic π-system.

Conformational analysis studies the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org For sterically unhindered styrene (B11656) derivatives, it has been demonstrated that a planar conformation, where the vinyl group lies in the same plane as the aromatic ring, is typically the most stable. colostate.edu Studies on styrene and its derivatives using techniques like time-of-flight mass spectroscopy have shown that these molecules often exist in a single ground-state energy minimum corresponding to the planar form. colostate.edu The introduction of substituents, such as the chlorine and iodine atoms in 2-chloro-1-ethenyl-4-iodobenzene, can introduce steric hindrance that may affect the preferred dihedral angle. However, based on studies of similar molecules, a largely planar or near-planar conformation is expected to be the most stable, maximizing π-conjugation. colostate.edu

Table 1: Conformational Data for Styrene and Related Derivatives

This table presents findings from a study on styrene derivatives, which helps infer the likely conformation of 2-chloro-1-ethenyl-4-iodobenzene.

| Molecule | Number of Observed Conformers | Inferred Conformation of Vinyl Group | Spectroscopic Origin (cm⁻¹) |

| Styrene | 1 | Planar | 34778.7 |

| trans-β-methylstyrene | 1 | Planar | 34585.0 |

| 3-methylstyrene | 2 (syn/anti) | Planar | - |

| 4-ethylstyrene | 1 | Planar | - |

Data sourced from a study on jet-cooled styrene derivatives. colostate.edu

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy and shape of these orbitals determine the molecule's nucleophilic and electrophilic character. youtube.comyoutube.com

For 2-chloro-1-ethenyl-4-iodobenzene, the HOMO and LUMO are derived from the π-orbitals of the benzene ring and the ethenyl group. The substituents (Cl, I, and -CH=CH₂) modulate the energies of these orbitals.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons. Electron-donating groups raise the HOMO energy. taylorandfrancis.com

LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. Electron-withdrawing groups lower the LUMO energy. taylorandfrancis.commdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. taylorandfrancis.com

In related systems, such as other halogenated compounds, it has been shown that halogen atoms significantly lower the LUMO level. mdpi.com Specifically, iodine has a pronounced capability to reduce the LUMO energy. mdpi.com The presence of both a chloro and an iodo substituent, along with the conjugating ethenyl group, would be expected to result in a relatively small HOMO-LUMO gap for 2-chloro-1-ethenyl-4-iodobenzene, suggesting significant chemical reactivity.

Table 2: Theoretical Electronic Properties of Halogen-Substituted Molecules

This table shows how halogen substitution affects calculated electronic properties in a related series of inhibitor molecules, illustrating the principles applicable to 2-chloro-1-ethenyl-4-iodobenzene.

| Molecule Property | Effect of Halogen Substitution |

| LUMO Energy | Halogen atoms, particularly iodine, significantly lower the LUMO energy level. |

| HOMO-LUMO Gap | Tri-halogen substitution leads to a reduced HOMO-LUMO gap, indicating increased chemical reactivity. |

| Chemical Reactivity | Halogen substitution alters molecular properties and enhances chemical reactivity. |

Data principles derived from DFT studies on halogenated 17β-HSD1 inhibitors. mdpi.com

The distribution of electrons within a molecule is uneven, leading to regions of partial positive and negative charge. This can be quantified using methods like Natural Bond Orbital (NBO) analysis, which calculates the partial charge on each atom. uni-muenchen.dewalisongo.ac.id NBO analysis provides a picture of electron density and bonding that corresponds well with the classic Lewis structure concept. uni-muenchen.dewikipedia.org

A visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map shows the electrostatic potential on the electron density surface of a molecule, with different colors indicating different potential values; typically, red shows negative potential (electron-rich regions) and blue shows positive potential (electron-poor regions). arxiv.org

For halogenated benzenes, MEP maps and computational studies reveal a key feature: an area of positive electrostatic potential, known as a "σ-hole," located on the halogen atom along the axis of the carbon-halogen bond. researchgate.net This is particularly prominent for larger halogens like bromine and iodine. walisongo.ac.idresearchgate.net For 2-chloro-1-ethenyl-4-iodobenzene, a significant σ-hole is expected on the iodine atom. This positive region can engage in attractive, non-covalent interactions known as halogen bonds, which are important in crystal engineering and molecular recognition. researchgate.net

Table 3: Natural Bond Orbital (NBO) Charges for Halobenzenes

NBO analysis provides quantitative values for the partial charge on specific atoms. While data for the exact target molecule is not available, these values for simpler halobenzenes illustrate the charge distribution trends.

| Molecule | Halogen Atom Charge (NBO) | Ipso-Carbon Atom Charge (NBO) |

| Fluorobenzene | -0.231 | +0.245 |

| Chlorobenzene (B131634) | -0.163 | +0.134 |

NBO values calculated at the B3LYP/6-31g(d) level of theory for illustrative purposes, based on data from a study on dinitrohalobenzenes. walisongo.ac.id

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various types of spectra. rsc.orgyoutube.com By calculating the electronic transition energies and oscillator strengths, one can simulate the UV-Visible absorption spectrum of a molecule. youtube.commdpi.com Similarly, by computing vibrational frequencies from the optimized geometry, it is possible to predict the Infrared (IR) and Raman spectra. youtube.com

These theoretical spectra can be invaluable for several reasons:

They can aid in the interpretation and assignment of bands in experimentally measured spectra.

They can predict the spectral properties of unknown or yet-to-be-synthesized compounds.

By comparing calculated and experimental spectra, the accuracy of the computational model and the proposed molecular structure can be validated. mdpi.com

For 2-chloro-1-ethenyl-4-iodobenzene, TD-DFT calculations could predict its UV-Vis absorption maxima, which would be related to the π-π* transitions within the conjugated aromatic and vinyl system. DFT frequency calculations would yield the vibrational modes, helping to identify characteristic peaks in its IR spectrum corresponding to C-Cl, C-I, C=C, and aromatic C-H bond vibrations. While standard TD-DFT can have systematic errors, particularly for core excitations, modern functionals and methods like Restricted Open-Shell Kohn-Sham (ROKS) can achieve high accuracy. arxiv.orgyoutube.com

Theoretical Modeling of Reaction Pathways, Transition States, and Energetics

DFT calculations are a cornerstone for elucidating chemical reaction mechanisms. sandiego.eduacs.org By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate.

For 2-chloro-1-ethenyl-4-iodobenzene, theoretical modeling could be applied to various reactions, such as:

Electrophilic Addition: The reaction of the vinyl group with electrophiles, such as Br₂, can be modeled to understand the mechanism and regioselectivity. youtube.com

Polymerization: The self-initiated thermal polymerization of styrene has been studied computationally to distinguish between different proposed mechanisms, a similar approach could be applied here. sandiego.eduacs.org

Cross-Coupling Reactions: The C-I and C-Cl bonds are sites for transition-metal-catalyzed cross-coupling reactions. DFT can model the catalytic cycle, including oxidative addition and reductive elimination steps, to understand catalyst activity and selectivity.

Computational studies on the cycloaddition reactions of related nitrones with vinyl ketones have shown that DFT can successfully predict the preferred reaction pathways and explain the observed product ratios by calculating the energy barriers for different approaches (e.g., endo vs. exo). acs.org This demonstrates the power of computational modeling to explain and predict reaction outcomes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, explicitly including the surrounding environment (like solvent molecules). nih.gov MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov

For 2-chloro-1-ethenyl-4-iodobenzene, MD simulations could be used to:

Study Solvation: Investigate how the molecule is solvated by different solvents, analyzing the specific interactions between the solute and solvent molecules. Studies on similar molecules like cholesterol have shown how polar and non-polar solvents interact differently with hydrophilic and hydrophobic parts of a solute. rsc.org

Analyze Conformational Dynamics: Observe the fluctuations in the dihedral angle between the vinyl group and the benzene ring over time in a solution.

Model Interactions with Biomolecules: If the molecule has potential biological activity, MD simulations can be used to study its binding to a protein target, assessing the stability of the complex and identifying key interactions. mdpi.comnih.gov Co-solvent MD simulations using halogenated benzene probes have proven effective in identifying halogen-bonding interaction sites in proteins. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Reactivity

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its reactivity. These models are built on the principle that the reactivity of a chemical is a function of its molecular features. For 2-chloro-1-ethenyl-4-iodobenzene, QSRR can be employed to predict its behavior in various chemical reactions by establishing a mathematical relationship between its structural descriptors and observed reactivity.

The development of a QSRR model for a class of compounds, including 2-chloro-1-ethenyl-4-iodobenzene, typically involves several key steps. First, a dataset of structurally related compounds with experimentally determined reactivity data is compiled. Second, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, statistical methods are used to develop a mathematical equation that links the descriptors to the reactivity.

The predictive power of a QSRR model is highly dependent on the choice of descriptors and the statistical method used. For halogenated styrenes like 2-chloro-1-ethenyl-4-iodobenzene, relevant descriptors often include those that capture the electronic effects of the halogen substituents and the reactivity of the vinyl group.

Detailed Research Findings

While specific QSRR studies exclusively focused on 2-chloro-1-ethenyl-4-iodobenzene are not prevalent in the literature, research on related substituted styrenes and halobenzenes provides a strong foundation for understanding its potential reactivity. nih.govresearchgate.net Studies on the polymerization of styrene derivatives, for instance, have utilized QSRR to correlate chain-transfer constants with molecular descriptors. nih.gov These models often incorporate descriptors that describe the electronic nature of the substituents on the benzene ring.

For halobenzene derivatives, QSAR (Quantitative Structure-Activity Relationship) analyses, a closely related methodology, have been used to predict biological activity, which is often a consequence of chemical reactivity. mdpi.comnih.gov These studies highlight the importance of descriptors related to hydrophobicity (logP), electronic properties (Hammett constants, dipole moment), and quantum chemical parameters (orbital energies). nih.gov

A hypothetical QSRR model for predicting the rate constant (log k) of an electrophilic addition reaction to the vinyl group of a series of substituted styrenes, including 2-chloro-1-ethenyl-4-iodobenzene, might take the following form:

log k = β₀ + β₁σ + β₂Eₛ + β₃logP

Where:

β₀, β₁, β₂, and β₃ are coefficients determined by regression analysis.

σ (Sigma) is the Hammett constant, representing the electronic effect of the substituents.

Eₛ is the Taft steric parameter, quantifying the steric hindrance of the substituents.

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

The signs and magnitudes of the coefficients would provide insight into the factors governing the reaction. For example, a positive β₁ for an electrophilic addition would suggest that electron-donating groups enhance the reaction rate.

Illustrative Data for a Hypothetical QSRR Study

To illustrate the QSRR approach, the following table presents hypothetical data for a series of substituted styrenes, including 2-chloro-1-ethenyl-4-iodobenzene. The descriptors are chosen to be relevant for predicting reactivity towards an electrophilic agent.

| Compound | Substituents | Hammett Constant (σp) | Steric Parameter (Es) | logP | Predicted Reactivity (log k) |

|---|---|---|---|---|---|

| Styrene | -H | 0.00 | 1.24 | 2.95 | -2.50 |

| 4-Methylstyrene | 4-CH3 | -0.17 | 0.00 | 3.42 | -2.20 |

| 4-Chlorostyrene | 4-Cl | 0.23 | 0.69 | 3.51 | -2.85 |

| 2-chloro-1-ethenyl-4-iodobenzene | 2-Cl, 4-I | 0.41 (estimated sum) | -0.27 (estimated sum) | 4.75 | -3.10 |

| 4-Nitrostyrene | 4-NO2 | 0.78 | -1.01 | 2.89 | -3.50 |

The development and validation of such QSRR models are crucial for predicting the reactivity of new or untested compounds, thereby guiding experimental design and risk assessment without the need for extensive laboratory testing. nih.gov The robustness of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and cross-validation techniques. mdpi.com

Applications As a Versatile Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

2-chloro-1-ethenyl-4-iodobenzene serves as a strategic intermediate in the synthesis of more complex organic molecules. Its utility stems from the differential reactivity of its halogen substituents and the presence of the vinyl group. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, particularly in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the iodo-substituted position while leaving the chloro and vinyl groups intact for subsequent transformations.

This reactivity hierarchy makes the compound a valuable building block for creating elaborate molecular scaffolds. sigmaaldrich.com Chemists can employ well-established reactions such as Suzuki or Heck couplings at the iodo position to introduce new aryl, alkyl, or other organic fragments. The vinyl group and the chloro-substituent can then be addressed in later synthetic steps, enabling a modular and controlled approach to complex target molecules. While its potential as a precursor is recognized, detailed research findings on specific, complex molecular syntheses starting from this particular compound are not extensively documented in the available literature.

Monomer in Polymerization Reactions for Novel Polymeric Materials

The ethenyl (vinyl) group on the benzene (B151609) ring makes 2-chloro-1-ethenyl-4-iodobenzene a functional monomer for creating novel polymeric materials. The presence of halogen atoms on the polymer backbone is a key feature, offering pathways to materials with tailored properties such as flame retardancy, modified refractive indices, or sites for post-polymerization functionalization.

The vinyl group of 2-chloro-1-ethenyl-4-iodobenzene allows it to participate in polymerization reactions. In principle, it can undergo homopolymerization to yield poly(2-chloro-1-ethenyl-4-iodobenzene) or be copolymerized with other monomers to introduce its specific functionalities into a larger polymer chain. However, specific academic or industrial studies detailing the homopolymerization or copolymerization of this exact monomer could not be identified in the searched literature. General principles of polymer chemistry suggest that it could be copolymerized with common monomers like styrene (B11656) or acrylates to impart specific properties derived from its halogenated structure. acs.org

Utilization in Cascade and Multicomponent Reactions for Efficient Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient method for building molecular complexity. ub.edu Similarly, multicomponent reactions (MCRs) combine three or more starting materials in one pot to form a product that incorporates most of the atoms of the reactants. nih.gov The diverse functional groups of 2-chloro-1-ethenyl-4-iodobenzene make it a potential candidate for such processes. For instance, the vinyl group could participate in a cycloaddition while the iodo-group is involved in a metal-catalyzed coupling as part of a designed cascade sequence. However, a review of the available scientific literature did not yield specific examples of cascade or multicomponent reactions that utilize 2-chloro-1-ethenyl-4-iodobenzene as a reactant. ub.edunih.govbeilstein-journals.orgnih.gov

Role in Ligand Synthesis and Catalyst Design

The design of ligands is crucial for the development of new metal catalysts that drive a vast array of chemical transformations. Organic molecules with specific steric and electronic properties are synthesized to coordinate with a metal center, thereby controlling the catalyst's activity and selectivity. While halogenated aromatic compounds can be precursors to phosphine (B1218219) ligands or N-heterocyclic carbenes, no specific research detailing the use of 2-chloro-1-ethenyl-4-iodobenzene for ligand synthesis or subsequent catalyst design was found in the surveyed literature.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the adoption of sustainable and green chemistry principles. For a compound like 2-chloro-1-ethenyl-4-iodobenzene, this involves moving away from traditional synthetic routes that may rely on harsh reagents, toxic solvents, and energy-intensive processes. Research is anticipated to focus on several key areas:

Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve novel cyclization or addition reactions that utilize all parts of the molecule.

Renewable Feedstocks: Investigating the potential to derive the benzene (B151609) core or the ethenyl group from bio-based sources rather than petroleum feedstocks.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or sonication to drive reactions, potentially reducing reaction times and energy consumption compared to conventional heating.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents.

Waste Reduction: Designing processes that minimize or eliminate the need for chromatographic purification, which is a significant source of solvent waste. rsc.org Eco-friendly synthesis strategies, such as those developed for azetidinones that avoid refluxing and use less hazardous reagents, serve as a model for future work on this compound. primescholars.com

Exploration of Novel Catalytic Systems and Methodologies

Catalysis is central to the synthesis and functionalization of 2-chloro-1-ethenyl-4-iodobenzene. Future research will likely concentrate on discovering and optimizing new catalytic systems to enhance efficiency, selectivity, and scope.

Advanced Cross-Coupling Catalysts: The differential reactivity of the C-I and C-Cl bonds is key to the selective functionalization of this molecule. Research into next-generation palladium, nickel, or copper catalysts with tailored ligands will enable more precise and efficient Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings at either the iodo or chloro position.

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for forming new bonds under mild conditions. nih.gov This could be applied to the derivatization of the ethenyl group or to activate the aryl halides for novel transformations.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations that would otherwise require multiple steps. For instance, a metal catalyst could activate the C-I bond while an organocatalyst directs a specific transformation on the vinyl group.

A comparison of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Advantage for 2-chloro-1-ethenyl-4-iodobenzene | Research Focus |

| Ligand-Optimized Palladium Catalysis | High selectivity for C-I vs. C-Cl bond activation in cross-coupling. | Development of sterically hindered or electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. |

| Nickel Dual Catalysis | Lower cost than palladium; unique reactivity profiles for C-Cl bond activation. | Combining nickel catalysis with photoredox catalysis for novel bond formations. |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | Arylation or alkylation of the ethenyl group; C-H functionalization of the aromatic ring. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical production. nih.govnih.gov These technologies offer enhanced safety, scalability, and efficiency, making them highly suitable for the synthesis and derivatization of 2-chloro-1-ethenyl-4-iodobenzene.

Flow Chemistry: Performing reactions in continuous-flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. researchgate.net This is particularly advantageous for managing exothermic reactions or handling hazardous intermediates. rsc.org The synthesis of this compound could be streamlined into a multi-step, continuous process, improving yield and purity while minimizing manual handling. beilstein-journals.org

Automated Synthesis: Robotic platforms can be used to perform high-throughput screening of reaction conditions or to synthesize libraries of derivatives for drug discovery or materials science applications. nih.gov By programming a sequence of reactions, a diverse set of molecules based on the 2-chloro-1-ethenyl-4-iodobenzene scaffold can be generated rapidly. synplechem.com This accelerates the discovery of new compounds with desired properties.

The table below outlines the benefits of integrating these modern synthesis platforms.

| Platform | Key Advantages | Application to 2-chloro-1-ethenyl-4-iodobenzene |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, easy scalability, process consistency. nih.gov | Multi-step synthesis from starting materials; controlled derivatization reactions (e.g., lithiation, coupling). |

| Automated Synthesis | High-throughput experimentation, rapid library generation, reduced manual labor. nih.gov | Screening of catalysts and reaction conditions; parallel synthesis of a library of derivatives for biological or material screening. |

Advanced In Silico Design and Optimization for Targeted Applications

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. globalresearchonline.net For 2-chloro-1-ethenyl-4-iodobenzene, these methods can guide the design of new derivatives with specific, pre-determined properties, saving significant time and resources in the lab.

Molecular Docking: If the target is a biological molecule (e.g., an enzyme or receptor), derivatives of 2-chloro-1-ethenyl-4-iodobenzene can be computationally docked into the active site to predict their binding affinity and guide the synthesis of more potent inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the properties of a range of derivatives, QSAR models can be built to predict the activity of new, unsynthesized compounds.

Property Prediction: Software can predict key physicochemical properties (like solubility, pKa, and electronic properties) for designed molecules, helping to prioritize synthetic targets for applications in materials science. nih.gov For instance, the electronic and optical properties of polymers derived from this monomer could be modeled before synthesis.

Derivatization Towards Advanced Functional Materials (e.g., optoelectronics, sensors)

The unique combination of functional groups makes 2-chloro-1-ethenyl-4-iodobenzene an attractive precursor for advanced functional materials.

Optoelectronic Materials: The ethenyl group allows for polymerization, leading to the formation of novel polymers. The presence of heavy atoms (iodine and chlorine) can influence the material's refractive index and intersystem crossing rates, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aryl halides provide handles for further tuning the electronic properties of the polymer through cross-coupling reactions.

Chemical Sensors: The molecule can be functionalized and immobilized onto a surface to act as a chemical sensor. mdpi.com The aromatic ring can interact with analytes through π-stacking, while the reactive sites allow for the attachment of specific recognition elements or chromophores. Changes in the optical or electronic properties of the resulting material upon binding to a target analyte would form the basis of the sensing mechanism.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-chloro-1-ethenyl-4-iodobenzene be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Use H and C NMR to identify the ethenyl group (δ 5.0–6.5 ppm for protons, δ 120–140 ppm for carbons) and aromatic signals (δ 7.0–8.0 ppm for protons). The iodine and chlorine substituents induce deshielding effects .

- IR : Confirm C=C stretching (1640–1680 cm) and C-Cl/C-I bonds (550–650 cm for C-Cl; 500–600 cm for C-I) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 264 (CHClI) and fragments like [M-I] (137) and [M-Cl] (229) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Validate with R-factor convergence (<5%) and ADP (Atomic Displacement Parameter) analysis .

Q. What synthetic routes are effective for preparing 2-chloro-1-ethenyl-4-iodobenzene?

- Methodological Answer :

- Halogenation : Start with 1-chloro-4-iodobenzene. Introduce the ethenyl group via:

- Heck Coupling : Use Pd(OAc)/PPh catalyst, styrene derivative, and base (e.g., KCO) in DMF at 80–100°C. Monitor by TLC (hexane:EtOAc, 9:1) .

- Dehydrohalogenation : Treat 1-chloro-4-iodo-2-(2-chloroethyl)benzene with NaOH in ethanol under reflux .

- Purification : Column chromatography (silica gel, hexane:DCM) followed by recrystallization in ethanol .

Q. What are the critical solubility properties for purification and handling?

- Methodological Answer :

| Solvent | Solubility (g/100 mL) |

|---|---|

| Ethanol | 1.2 |

| Acetone | 4.8 |

| Dichloromethane | 12.3 |

| Water | <0.01 |

- Practical Note : Use DCM for reaction media and ethanol for recrystallization. Avoid aqueous workup due to hydrophobicity.

Advanced Research Questions

Q. How to resolve discrepancies between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Validation Workflow :

Cross-check SXRD bond lengths (C-Cl: ~1.74 Å; C-I: ~2.09 Å) with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G(d,p)) .

Re-examine NMR assignments if crystallographic data shows unexpected torsion angles (e.g., ethenyl group coplanarity with the aromatic ring).

Use SHELXL’s TWIN/BASF commands to refine twinned crystals and reduce R1 values .

- Case Study : A 2020 study resolved a 0.05 Å discrepancy in C-I bond length by adjusting hydrogen atom positions using SHELX’s HFIX commands .

Q. How can reaction conditions be optimized for Heck coupling in synthesis?

- Methodological Answer :

- Catalyst Screening :

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)/PPh | 72 | 88 |

| PdCl(dppf) | 65 | 82 |

| Pd/C (heterogeneous) | 58 | 75 |

| (Data adapted from halogenated aryl syntheses ) |

- Key Variables :

- Temperature : 90°C minimizes side reactions (e.g., homocoupling).

- Base : KPO outperforms EtN in polar aprotic solvents.

- Additives : Add TBAB (tetrabutylammonium bromide) to enhance iodide leaving-group activation.

Q. What computational methods predict the electronic properties of 2-chloro-1-ethenyl-4-iodobenzene?

- Methodological Answer :

- DFT Protocols :

Geometry Optimization : Use B3LYP/def2-TZVP to model the ground-state structure.

Frontier Orbitals : Calculate HOMO-LUMO gaps (expected ~4.2 eV) to assess reactivity .

NBO Analysis : Quantify hyperconjugation between the ethenyl π-system and iodine’s σ-hole (charge transfer ~0.03 e) .

Data Contradiction Analysis

Q. How to address conflicting H NMR signals for the ethenyl group?

- Methodological Answer :

- Root Causes :

- Rotameric Equilibrium : Ethenyl protons may show splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) in DMSO-d at −20°C to freeze conformers .

- Impurity Interference : Check for residual Pd catalysts via ICP-MS; purify with activated charcoal .

- Resolution : Compare with DEPT-135 NMR to distinguish CH/CH signals from aromatic carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.